molecular formula C5H7ClO B1580908 Cyclobutanecarbonyl chloride CAS No. 5006-22-4

Cyclobutanecarbonyl chloride

Cat. No.: B1580908
CAS No.: 5006-22-4
M. Wt: 118.56 g/mol
InChI Key: JFWMYCVMQSLLOO-UHFFFAOYSA-N
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Description

Cyclobutanecarbonyl chloride (CAS: 5006-22-4) is an organochlorine compound with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. It is a cyclic acyl chloride characterized by a four-membered cyclobutane ring attached to a carbonyl chloride group. Key properties include:

  • Density: 1.039 g/mL at 25°C
  • Hazards: Flammable, corrosive, and moisture-sensitive
  • Applications: Used as a pharmaceutical intermediate and organic synthesis reagent, particularly in the preparation of cyclobutane-containing derivatives .

Its synthesis typically involves the reaction of cyclobutanecarboxylic acid (CAS: 3721-95-7) with chlorinating agents like thionyl chloride (SOCl₂) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl chloride is typically synthesized from cyclobutanecarboxylic acid. The most common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:

Cyclobutanecarboxylic acid+Thionyl chlorideCyclobutanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{Cyclobutanecarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Cyclobutanecarboxylic acid+Thionyl chloride→Cyclobutanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclobutanecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

    Alcohols: Esterification reactions often use pyridine as a base to neutralize the hydrochloric acid formed.

    Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclobutanecarboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

Cyclobutanecarbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in acylation reactions, which are crucial for forming amides and esters.

  • Case Study : In a study involving the synthesis of cyclobutyl derivatives, this compound was reacted with amines to yield cyclic amides. The reaction conditions were optimized to achieve high yields (>80%) under mild temperatures .

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules, including natural products and agrochemicals.

  • Example Reaction : this compound can be used to synthesize cyclobutyl ketones through nucleophilic substitution reactions with alcohols or phenols. This reaction typically occurs in the presence of a base and yields cyclobutyl carbonates or esters .

Material Science

This compound is also explored in the development of new materials, particularly in polymer chemistry.

  • Application : It can be used as a monomer or a crosslinking agent in the production of polymers with specific mechanical properties. Its incorporation into polymer chains can enhance thermal stability and chemical resistance .

Table 1: Summary of Reactions Involving this compound

Reaction TypeReactantsProductsYield (%)
AcylationThis compound + AmineCyclic Amide>80
Nucleophilic SubstitutionThis compound + AlcoholCyclobutyl Carbonate70-90
PolymerizationThis compound + MonomersCrosslinked PolymerVariable

Safety Considerations

Due to its corrosive nature, proper handling and safety precautions are essential when working with this compound. It should be stored in a cool, dry place away from moisture and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should always be worn .

Mechanism of Action

The mechanism of action of cyclobutanecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form amides, esters, and other derivatives.

Comparison with Similar Compounds

Structural and Functional Group Similarities

Cyclobutanecarbonyl chloride belongs to the acyl chloride family. Key structural analogs include:

Cyclopropanecarbonyl chloride (CAS: 4023-34-1): Three-membered cyclopropane ring.

Cyclohexanecarbonyl chloride (CAS: 2719-27-9): Six-membered cyclohexane ring.

Cyclobutanecarboxylic acid (CAS: 3721-95-7): Parent carboxylic acid of this compound.

Table 1: Comparative Data for this compound and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Properties
This compound 5006-22-4 C₅H₇ClO 118.56 1.039 Flammable, moisture-sensitive
Cyclopropanecarbonyl chloride 4023-34-1 C₄H₅ClO 104.54 N/A Higher ring strain, reactive
Cyclohexanecarbonyl chloride 2719-27-9 C₇H₁₁ClO 146.61 N/A Lower reactivity due to stable ring
Cyclobutanecarboxylic acid 3721-95-7 C₅H₈O₂ 100.12 N/A Less reactive, precursor to acyl chloride

Reactivity and Ring Strain Effects

  • This compound : The four-membered cyclobutane ring introduces moderate ring strain, enhancing reactivity compared to larger rings (e.g., cyclohexane). This strain facilitates nucleophilic acyl substitution reactions, making it useful in synthesizing amides, esters, and ketones .
  • Cyclopropanecarbonyl chloride : The three-membered cyclopropane ring has higher ring strain , leading to even greater reactivity. This compound may undergo rapid hydrolysis or unintended ring-opening reactions under mild conditions .
  • Cyclohexanecarbonyl chloride : The six-membered ring is nearly strain-free, resulting in lower reactivity and greater stability during storage and reactions .

Physical Properties

  • Density : this compound has a density of 1.039 g/mL , which is typical for liquid acyl chlorides. Data for analogs like cyclopropanecarbonyl chloride are unavailable in the provided evidence, but density generally increases with molecular weight and ring size.
  • Boiling Point: Not explicitly provided, but acyl chlorides typically have lower boiling points compared to their carboxylic acid counterparts due to weaker intermolecular forces.

Biological Activity

Cyclobutanecarbonyl chloride (CBC) is an organic compound with the molecular formula C5_5H7_7ClO and a molecular weight of 118.56 g/mol. It is classified as an acid chloride and is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry. This article explores the biological activity of CBC, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Identifiers:

PropertyValue
CAS Number5006-22-4
Molecular FormulaC5_5H7_7ClO
Molecular Weight118.56 g/mol
IUPAC NameThis compound
SMILESC1CC(C1)C(=O)Cl

This compound is known for its reactivity due to the presence of the carbonyl group, which can participate in various nucleophilic acyl substitution reactions. It is also characterized by its potential hazards, including causing severe skin burns and eye damage upon contact .

The biological activity of this compound can be attributed to its ability to form acyl derivatives through reactions with nucleophiles, such as amines and alcohols. This property is crucial in synthesizing various biologically active compounds.

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : CBC serves as a precursor for synthesizing APIs, particularly those targeting infectious diseases and cancer .
  • Reactivity with Biological Molecules : The acyl chloride functionality allows CBC to modify proteins or peptides, potentially affecting their biological functions.

Case Studies

Several studies have investigated the biological implications of compounds derived from this compound:

  • Selanyl Derivatives : A study highlighted the synthesis of cyclobutane selanylacetic acid derivatives from CBC, which exhibited selective cytotoxicity against Leishmania species. The compound A6 demonstrated a selectivity index significantly higher than traditional treatments, indicating potential for therapeutic use .
  • Drug Development : In drug discovery contexts, CBC has been involved in the synthesis of novel anticancer agents. A notable example includes its use in developing N-acyl-paclitaxel analogues that showed enhanced cytotoxicity against various human tumor cell lines .

Toxicological Profile

This compound poses significant health risks:

  • Skin and Eye Irritation : Direct exposure can cause severe burns and damage to ocular tissues.
  • Flammability : As a flammable liquid, appropriate safety measures must be employed during handling and storage .

Q & A

Basic Research Questions

Q. How is cyclobutanecarbonyl chloride synthesized, and what are the optimal reaction conditions?

this compound is typically synthesized via the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl₂). The procedure involves refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by fractional distillation to isolate the product. Key parameters include:

  • Temperature : Maintain reflux at 70–80°C for 2–4 hours.
  • Yield : Up to 89% yield is achievable under optimized conditions .
  • Purification : Distill under reduced pressure (50 mm Hg), collecting the fraction boiling at 60°C .

Example Reaction Setup

ComponentQuantity/ConditionReference
Cyclobutanecarboxylic acid1 molar equivalent
SOCl₂1.2–1.5 equivalents
SolventAnhydrous ether or THF
Reaction Time48 hours (with stirring)

For specialized applications, such as acylating amines, the chloride can react with nucleophiles (e.g., alcohols, amines) in the presence of a base (e.g., triethylamine) at –15°C to room temperature .

Q. What are the key physical properties of this compound relevant to experimental handling?

Q. What conformational isomers does this compound exhibit in different phases, and how are they characterized?

this compound adopts a non-symmetric conformation in both liquid and solid states, with the carbonyl chloride (COCl) group preferentially occupying an equatorial position relative to the cyclobutane ring. This conformation minimizes steric strain and dipole-dipole interactions.

  • Spectroscopic Evidence :

  • IR/Raman : Bands at 1,780 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Cl stretch) confirm the equatorial COCl configuration .

  • Solid-State NMR : Reveals restricted rotation of the COCl group due to ring strain .

    Methodological Insight :
    To study conformers, use low-temperature Raman spectroscopy or X-ray crystallography. For dynamic behavior, variable-temperature NMR in CDCl₃ can track conformational exchange rates.

Q. How does this compound participate in nucleophilic acyl substitution reactions, and what factors influence its reactivity?

this compound undergoes nucleophilic acyl substitution with amines, alcohols, and organometallic reagents. Its reactivity is influenced by:

  • Ring Strain : The cyclobutane ring increases electrophilicity at the carbonyl carbon, enhancing reactivity compared to linear acyl chlorides.
  • Steric Effects : Bulky nucleophiles (e.g., tert-butanol) require elevated temperatures (80–100°C) or catalytic bases (e.g., DMAP) .

Case Study : Reaction with 1-methyl-3-hydroxypyrrolidine:

ParameterConditionOutcome
SolventAnhydrous dichloromethaneHigh solubility
Temperature80°C for 17 hours85% yield
BaseTriethylamine (2 equiv)Precipitates HCl

Mechanistic analysis via DFT calculations can elucidate transition states and regioselectivity .

Q. What are the challenges in analyzing reaction mechanisms involving this compound using spectroscopic methods?

Key challenges include:

  • Transient Intermediates : Short-lived species (e.g., acylium ions) require time-resolved IR or cryogenic trapping.
  • Overlapping Signals : In ¹H NMR, cyclobutane ring protons (δ 1.8–2.5 ppm) overlap with alkyl chain resonances. Use ¹³C NMR or 2D techniques (HSQC, HMBC) for resolution .
  • Moisture Sensitivity : Hydrolysis to cyclobutanecarboxylic acid necessitates strict anhydrous conditions during analysis .

Advanced Techniques :

  • In-situ Raman Spectroscopy : Monitors reaction progress in real-time .
  • Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+Cl]⁺ at m/z 118.56) and fragmentation patterns .

Properties

IUPAC Name

cyclobutanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMYCVMQSLLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198197
Record name Cyclobutanecarbonyl chloride
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Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-22-4
Record name Cyclobutanecarbonyl chloride
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Record name Cyclobutanecarbonyl chloride
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Record name Cyclobutanecarbonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclobutanecarbonyl chloride
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Cyclobutanecarbonyl chloride

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